Cas no 122113-84-2 ((2-chloro-1-benzofuran-3-yl)methyl(methyl)amine)

(2-chloro-1-benzofuran-3-yl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
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- 122113-84-2
- AKOS021022612
- [(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine
- EN300-1966870
- (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine
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- インチ: 1S/C10H10ClNO/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12H,6H2,1H3
- InChIKey: QWCJGQAVFLMTSM-UHFFFAOYSA-N
- SMILES: ClC1=C(CNC)C2C=CC=CC=2O1
計算された属性
- 精确分子量: 195.0450916g/mol
- 同位素质量: 195.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- XLogP3: 2.7
(2-chloro-1-benzofuran-3-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966870-2.5g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 2.5g |
$1230.0 | 2023-09-16 | ||
Enamine | EN300-1966870-5.0g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1966870-0.1g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-1966870-1g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 1g |
$628.0 | 2023-09-16 | ||
Enamine | EN300-1966870-10.0g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1966870-0.5g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-1966870-0.05g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 0.05g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-1966870-0.25g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 0.25g |
$579.0 | 2023-09-16 | ||
Enamine | EN300-1966870-1.0g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1966870-10g |
[(2-chloro-1-benzofuran-3-yl)methyl](methyl)amine |
122113-84-2 | 10g |
$2701.0 | 2023-09-16 |
(2-chloro-1-benzofuran-3-yl)methyl(methyl)amine 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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7. Back matter
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(2-chloro-1-benzofuran-3-yl)methyl(methyl)amineに関する追加情報
Compound Introduction: (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine and CAS No. 122113-84-2
In the realm of pharmaceutical chemistry, the compound identified by the CAS number 122113-84-2 and the product name (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine represents a fascinating molecule with significant potential in drug discovery and development. This compound, featuring a benzofuran core substituted with a chloro group at the 2-position and an amine functional group at the 3-position, has garnered attention due to its structural features and biological activities. The benzofuran scaffold is a well-known pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs, while the presence of a chloro substituent can enhance binding affinity to biological targets.
The amine moiety in (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties. This compound has been explored in various research settings, particularly in the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and infectious diseases. The structural motif of this molecule is reminiscent of several FDA-approved drugs, suggesting its potential as a lead compound or intermediate in the synthesis of new medicines.
Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry due to their diverse biological activities. For instance, compounds analogous to (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine have been reported to exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, some derivatives have shown promise as antiviral agents, particularly against RNA viruses by interfering with viral replication mechanisms.
The chloro substituent at the 2-position of the benzofuran ring is particularly noteworthy, as it can modulate electronic properties and influence interactions with biological targets. In virtual screening campaigns, molecules containing this moiety have often been identified as hits against various protein targets, including kinases and transcription factors. This has spurred interest in synthesizing libraries of related compounds to explore their pharmacological profiles further.
In terms of synthetic methodology, (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine can be prepared through multi-step organic transformations starting from commercially available precursors. One common approach involves the Friedel-Crafts alkylation of chlorobenzene derivatives followed by functional group interconversion to introduce the benzofuran core. Subsequent substitution reactions can then be employed to install the amine group at the desired position. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing reaction times and improving yields.
The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In cell-based assays, preclinical data suggest that derivatives of (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine may possess neuroprotective effects by modulating neurotransmitter release or receptor activity. These findings are particularly exciting given the growing interest in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Furthermore, computational studies using molecular modeling techniques have provided insights into how this compound interacts with its target proteins. By analyzing binding poses and energetics, researchers can optimize its structure to enhance potency and selectivity. These computational approaches are increasingly integral to drug discovery pipelines, allowing for rapid screening of large compound libraries and identification of promising candidates for experimental validation.
The role of heterocyclic compounds like benzofurans in medicinal chemistry continues to expand as new synthetic strategies are developed and our understanding of their biological activities deepens. The versatility of the benzofuran scaffold allows for diverse modifications at multiple positions, enabling chemists to fine-tune pharmacological properties for specific therapeutic applications. As such, compounds like (2-chloro-1-benzofuran-3-yl)methyl(methyl)amine represent valuable building blocks for future drug development efforts.
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